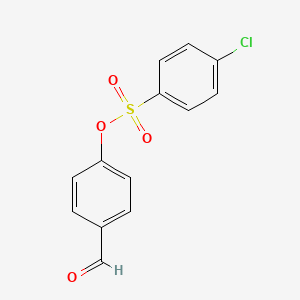
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CTB or Cholera Toxin B Subunit, which is a non-toxic subunit of cholera toxin. CTB has been found to have numerous applications in scientific research, including as a tool for studying the mechanisms of cellular trafficking and as a potential vaccine adjuvant.
Wirkmechanismus
The mechanism of action of CTB involves its ability to bind specifically to the GM1 ganglioside receptor. This receptor is present on the surface of many different cell types, including intestinal cells and immune cells. By binding to this receptor, CTB can be internalized into cells, where it can then be used to study cellular trafficking or enhance the immune response.
Biochemical and Physiological Effects
CTB has been found to have numerous biochemical and physiological effects. One of the main effects of CTB is its ability to bind specifically to the GM1 ganglioside receptor. This binding can lead to the internalization of CTB into cells, where it can be used to study cellular trafficking or enhance the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CTB in lab experiments is its specificity for the GM1 ganglioside receptor. This specificity allows for the precise tracking of molecules within cells and between cells. Additionally, CTB has been found to be a potent vaccine adjuvant, which could enhance the efficacy of vaccines against a variety of diseases.
One limitation of using CTB in lab experiments is its potential toxicity. While CTB is a non-toxic subunit of cholera toxin, it can still cause adverse effects in some individuals. Additionally, the use of CTB in lab experiments can be expensive and time-consuming.
Zukünftige Richtungen
There are numerous future directions for the study of CTB. One potential direction is the development of new vaccine adjuvants based on CTB. Researchers could modify the structure of CTB to enhance its adjuvant properties, or combine CTB with other adjuvants to create more potent vaccines.
Another potential direction is the use of CTB as a tool for studying the mechanisms of cellular trafficking in disease states. By studying the movement of molecules within cells and between cells in disease states, researchers could gain a better understanding of the underlying mechanisms of these diseases and potentially develop new treatments.
Conclusion
In conclusion, CTB is a chemical compound that has numerous potential applications in scientific research. Its specificity for the GM1 ganglioside receptor makes it a valuable tool for studying cellular trafficking and enhancing the immune response. While there are some limitations to its use in lab experiments, the potential benefits of CTB make it an important area of study for future research.
Synthesemethoden
The synthesis of CTB involves the use of various chemical reagents and techniques. One common method for synthesizing CTB involves the use of recombinant DNA technology. This process involves the insertion of the CTB gene into a bacterial host, which then produces large quantities of the protein. The protein is then purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
CTB has been extensively studied for its potential applications in scientific research. One of the main applications of CTB is as a tool for studying the mechanisms of cellular trafficking. CTB has been found to bind specifically to the GM1 ganglioside receptor, which is present on the surface of many different cell types. By binding to this receptor, CTB can be used to track the movement of molecules within cells and between cells.
Another potential application of CTB is as a vaccine adjuvant. Adjuvants are substances that are added to vaccines to enhance the immune response. CTB has been found to be a potent adjuvant, and has been used in preclinical studies to enhance the efficacy of vaccines against a variety of diseases.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-9-19(10-8-17)16(20)14-6-4-13(5-7-14)15-18-12(2)11-21-15/h4-7,11H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAIAXOPQLZKOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-methyl-1,3-thiazol-2-yl)-N-propylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629347.png)
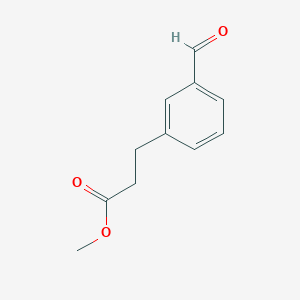
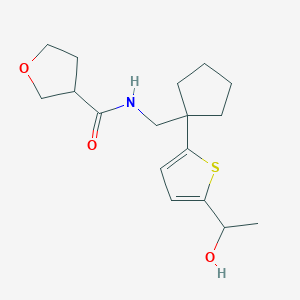
![2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2629352.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629353.png)
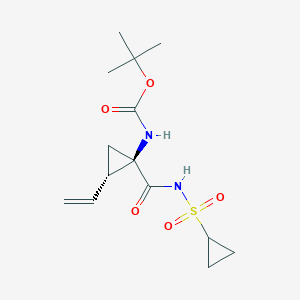
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2629359.png)
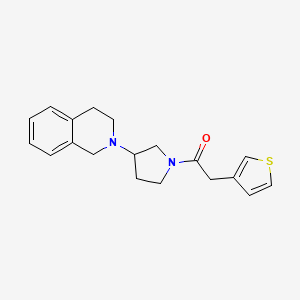
![4-[2-[4-[4-(Dimethylsulfamoylamino)phenyl]-5-oxotetrazol-1-yl]acetyl]morpholine](/img/structure/B2629361.png)
![N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine](/img/structure/B2629362.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)
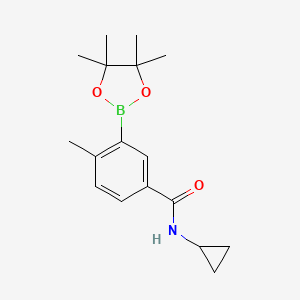
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2629367.png)
